Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

1-4-Methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one is a specialized thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methylamino and methyl-substituted thiazole ring, contribute to its reactivity and versatility as an intermediate in organic synthesis. The compound's well-defined molecular framework allows for precise modifications, making it valuable in the development of biologically active molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers may explore its utility in designing novel heterocyclic compounds, particularly in medicinal chemistry for targeting specific enzymatic or receptor interactions. The product is typically supplied with high purity to meet rigorous research requirements.
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one structure
94284-66-9 structure
Product Name:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
CAS No:94284-66-9
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116
Update Time:2025-05-27

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
    • 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
    • 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
    • 2-methylamino-4-methyl-5-acetylthiazole
    • 5-acetyl-2-methylamino-4-methylthiazol
    • 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
    • UDDDILVYEDVGMD-UHFFFAOYSA-N
    • AB43889
    • AK385680
    • 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
    • 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
    • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
    • Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
    • 1-[4-METHY
    • 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
    • 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
    • 5-Acetyl-2-methylamino-4-methylthiazole
    • 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
    • CS-0059746
    • DS-12936
    • MFCD08236737
    • AKOS006242417
    • W18020
    • DTXSID60628007
    • EN300-2944924
    • SCHEMBL1592594
    • 94284-66-9
    • MDL: MFCD08236737
    • Inchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
    • InChI Key: UDDDILVYEDVGMD-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C)N=C(NC)S1

Computed Properties

  • Exact Mass: 170.05100
  • Monoisotopic Mass: 170.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2
  • XLogP3: 1.7

Experimental Properties

  • Boiling Point: 281.9±32.0°C at 760 mmHg
  • PSA: 70.23000
  • LogP: 1.76880

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Pricemore >>

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1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ;  4 h, rt
Reference
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents
Shao, Hao ; Foley, David W. ; Huang, Shiliang; Abbas, Abdullahi Y.; Lam, Frankie; et al, European Journal of Medicinal Chemistry, 2021, 214,

Production Method 2

Reaction Conditions
Reference
Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones
Tratrat, Christophe; Haroun, Michelyne; Xenikakis, Iakovos; Liaras, Konstantinos; Tsolaki, Evangelia; et al, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  4 h, rt
Reference
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents
Shao, Hao; Shi, Shenhua; Foley, David W.; Lam, Frankie; Abbas, Abdullah Y.; et al, European Journal of Medicinal Chemistry, 2013, 70, 447-455

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ;  4 h, rt
Reference
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities
Shao, Hao; Shi, Shenhua; Huang, Shiliang; Hole, Alison J.; Abbas, Abdullahi Y.; et al, Journal of Medicinal Chemistry, 2013, 56(3), 640-659

Production Method 5

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 1.5 h, reflux
Reference
Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents
Liaras, K.; Geronikaki, A.; Glamoclija, J.; Ciric, A.; Sokovic, M., Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  2 - 3 h, rt
Reference
Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  3 h, rt
Reference
Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  4 h, rt
Reference
Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Reference
Preparation of LS007 impurity compound and its application thereof
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol ;  0 °C; 0 °C → rt; 4 h, rt
Reference
Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia
Diab, Sarah; Abdelaziz, Ahmad M.; Li, Peng; Teo, Theodosia; Basnet, Sunita K. C.; et al, European Journal of Medicinal Chemistry, 2017, 139, 762-772

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ;  2 h, rt
Reference
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity
Wang, Shudong; Meades, Christopher; Wood, Gavin; Osnowski, Andrew; Anderson, Sian; et al, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675

Production Method 12

Reaction Conditions
1.1 Solvents: Acetone ;  reflux
Reference
Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling
Tratrat, Christophe; Haroun, Michelyne; Tsolaki, Evangelia; Petrou, Anthi; Gavalas, Antonis; et al, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268

Production Method 13

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 1.5 h, reflux
Reference
Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation
Liaras, Konstantinos; Geronikaki, Athina; Glamoclija, Jasmina; Ciric, Ana; Sokovic, Marina, MedChemComm, 2014, 5(7), 915-922

Production Method 14

Reaction Conditions
1.1 Solvents: Acetone ;  1.5 h, reflux
Reference
Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation
Liaras, K.; Geronikaki, A.; Glamoclija, J.; Ciric, A.; Sokovic, M., Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140

Production Method 15

Reaction Conditions
1.1 Solvents: Methanol ;  4 - 6 h, rt
Reference
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors
Wang, Shudong; Midgley, Carol A.; Scaerou, Frederic; Grabarek, Joanna B.; Griffiths, Gary; et al, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378

Production Method 16

Reaction Conditions
Reference
Thiazole derivatives, and pharmaceutical compositions comprising them
, European Patent Organization, , ,

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Order Number:A917260
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):155.0/588.0/1076.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
A917260
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):155.0/588.0/1076.0
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